molecular formula C10H17N3O B12226189 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine

4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B12226189
M. Wt: 195.26 g/mol
InChI Key: DBOGPSSPSQGWJG-UHFFFAOYSA-N
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Description

4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, known for its biological activity, combined with the morpholine ring, often used in pharmaceuticals, makes this compound particularly intriguing for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 5-methyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with morpholine under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated morpholine derivative.

Scientific Research Applications

4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 4-[4-Morpholinyl(phenyl)methyl]morpholine

Uniqueness

4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The combination of the pyrazole and morpholine rings also provides a versatile scaffold for further modifications and applications in various fields .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-[2-(5-methylpyrazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C10H17N3O/c1-10-2-3-11-13(10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3

InChI Key

DBOGPSSPSQGWJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCN2CCOCC2

Origin of Product

United States

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